molecular formula C6H6N2O4 B8723358 2-acetamido-1,3-oxazole-4-carboxylic acid

2-acetamido-1,3-oxazole-4-carboxylic acid

Cat. No.: B8723358
M. Wt: 170.12 g/mol
InChI Key: JBSSLYLOQNBRKS-UHFFFAOYSA-N
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Description

2-acetamido-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminooxazole with acetic anhydride, followed by carboxylation. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the cyclization and subsequent carboxylation.

Industrial Production Methods: In an industrial setting, the production of 2-acetamidooxazole-4-carboxylic acid may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as crystallization and chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-acetamido-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-acetamido-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-acetamidooxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes and cellular functions.

Comparison with Similar Compounds

    2-Aminooxazole-4-carboxylic acid: Similar in structure but lacks the acetamido group.

    2-Acetamidooxazole-5-carboxylic acid: Similar but with the carboxylic acid group at a different position.

    2-Acetamido-1,3-oxazole: Lacks the carboxylic acid group.

Uniqueness: 2-acetamido-1,3-oxazole-4-carboxylic acid is unique due to its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

2-acetamido-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C6H6N2O4/c1-3(9)7-6-8-4(2-12-6)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9)

InChI Key

JBSSLYLOQNBRKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CO1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.3 g (6.60 mmol) 2-Acetylamino-oxazole-4-carboxylic acid ethyl ester is added to 33 mL ethanol. 0.55 g (13.2 mmol) LiOH monohydrate is added and the mixture is stirred for 12 h at rt. The mixture is concentrated in vacuo, acidified by means of aq. HCl solution and the precipitate is collected and washed with cold water to yield the desired product.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
[Compound]
Name
LiOH monohydrate
Quantity
0.55 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.0 g (6.41 mmol) ethyl 2-aminooxazole-4-carboxylate and 9.10 mL (96.3 mmol) Ac2O are stirred at r.t. over the weekend. Then the solvent is removed in vacuo. Some toluene is added and all volatile components are removed in vacuo again. This procedure is repeated three times. The crude product is used without further purification. b) 1.31 g (6.60 mmol) of ethyl 2-acetamidooxazole-4-carboxylate are added to 33 mL EtOH. 0.55 g (13.2 mmol) LiOH are added and the resulting mixture is stirred at r.t. over night. Then the EtOH is removed in vacuo and diluted aq. HCl is added and the resulting precipitate is collected, washed with cold water and dried. The resulting product is used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
9.1 mL
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.55 g
Type
reactant
Reaction Step Three

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